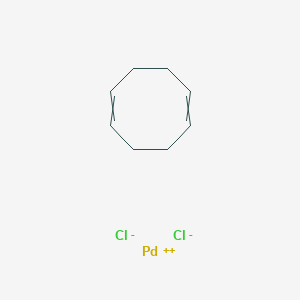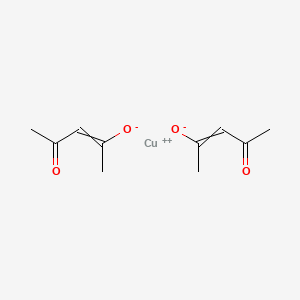
Palladium(2+) 1,5-cyclooctadiene dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium(2+) 1,5-cyclooctadiene dichloride is an organopalladium compound with the chemical formula PdCl₂(C₈H₁₂). This compound is known for its yellow solid appearance and its solubility in chloroform . It is widely used in various chemical reactions and serves as a catalyst in organic synthesis.
準備方法
Palladium(2+) 1,5-cyclooctadiene dichloride can be synthesized by reacting tetrachloropalladate in hydrochloric acid with cycloocta-1,5-diene . The reaction typically involves the following steps:
- Dissolving tetrachloropalladate in hydrochloric acid.
- Adding cycloocta-1,5-diene to the solution.
- Allowing the reaction to proceed under controlled conditions to form the desired product.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.
化学反応の分析
Palladium(2+) 1,5-cyclooctadiene dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can undergo oxidation and reduction, making it useful in catalytic cycles.
Coupling Reactions: It is commonly used in Heck, Suzuki, and other cross-coupling reactions
Common reagents and conditions used in these reactions include:
Heck Coupling: Alkenes and alkynes with palladium catalysts.
Suzuki Coupling: Aryl bromides with palladium catalysts.
Allylic Substitution: Oximes with allylic acetate.
The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules useful in pharmaceuticals and materials science.
科学的研究の応用
Palladium(2+) 1,5-cyclooctadiene dichloride has a wide range of scientific research applications, including:
Biology: It is studied for its potential use in biological systems and as a tool for biochemical research.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
作用機序
The mechanism by which cycloocta-1,5-diene;palladium(2+);dichloride exerts its effects involves the coordination of the palladium center with various ligands. The palladium center can undergo oxidative addition, reductive elimination, and other catalytic cycles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Palladium(2+) 1,5-cyclooctadiene dichloride can be compared with other similar compounds, such as:
Dichloro(1,5-cyclooctadiene)platinum(II): Similar in structure and used in similar catalytic applications.
1,5-Cyclooctadiene: A ligand used in various organometallic complexes.
The uniqueness of cycloocta-1,5-diene;palladium(2+);dichloride lies in its specific reactivity and catalytic properties, making it a valuable tool in organic synthesis and industrial applications.
特性
IUPAC Name |
cycloocta-1,5-diene;palladium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHPTXZOMDSKRS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.[Cl-].[Cl-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)-](/img/structure/B8057500.png)



![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)
![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)


